4-Bromo-5-methylpyridin-2-amine 4-Bromo-5-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1033203-32-5
VCID: VC3398140
InChI: InChI=1S/C6H7BrN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9)
SMILES: CC1=CN=C(C=C1Br)N
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol

4-Bromo-5-methylpyridin-2-amine

CAS No.: 1033203-32-5

Cat. No.: VC3398140

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-methylpyridin-2-amine - 1033203-32-5

Specification

CAS No. 1033203-32-5
Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
IUPAC Name 4-bromo-5-methylpyridin-2-amine
Standard InChI InChI=1S/C6H7BrN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9)
Standard InChI Key GFIZLNBSILWOTG-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1Br)N
Canonical SMILES CC1=CN=C(C=C1Br)N

Introduction

Structural and Chemical Identity

Basic Identification

4-Bromo-5-methylpyridin-2-amine is a substituted aminopyridine with specific identification parameters that define its chemical identity. The compound is registered with CAS number 1033203-32-5, which serves as its unique identifier in chemical databases and regulatory documentation . Its molecular formula is C₆H₇BrN₂, resulting in a molecular weight of 187.04 g/mol .

The structural representation of this compound features a pyridine ring with three functional groups in specific positions:

ParameterValue
IUPAC Name4-bromo-5-methylpyridin-2-amine
CAS Number1033203-32-5
Molecular FormulaC₆H₇BrN₂
Molecular Weight187.04 g/mol
Standard InChIInChI=1S/C6H7BrN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9)
Standard InChIKeyGFIZLNBSILWOTG-UHFFFAOYSA-N
SMILESCC1=CN=C(C=C1Br)N
PubChem Compound ID55264589

Structural Features

The molecular structure of 4-Bromo-5-methylpyridin-2-amine contains several key features that influence its chemical behavior:

  • The pyridine nitrogen contributes to the aromatic character of the molecule and serves as a potential hydrogen bond acceptor

  • The primary amino group at position 2 provides a nucleophilic center and can participate in hydrogen bonding

  • The bromine atom at position 4 offers a reactive site for various synthetic transformations, particularly cross-coupling reactions

  • The methyl group at position 5 provides additional reactivity options through C-H activation chemistry

These structural elements collectively determine the compound's reactivity profile, solubility characteristics, and potential interactions with biological systems.

Physical and Chemical Properties

Physical Properties

4-Bromo-5-methylpyridin-2-amine possesses distinctive physical properties that influence its handling, storage, and application in research settings. These properties are summarized in the following table:

PropertyValueReference
Physical StateSolid (inferred)-
Density1.6±0.1 g/cm³
Boiling Point283.1±35.0 °C at 760 mmHg
Flash Point125.0±25.9 °C
Melting PointNot Available
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.617

The relatively high boiling point and low vapor pressure at room temperature indicate that the compound has limited volatility under standard laboratory conditions, suggesting stability during routine handling procedures .

Chemical and Electronic Properties

The electronic properties of 4-Bromo-5-methylpyridin-2-amine influence its reactivity patterns and potential interactions in chemical and biological systems:

PropertyValueReference
Polar Surface Area (PSA)39.64 Ų
LogP2.28
Exact Mass185.979248

The LogP value of 2.28 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character . This property influences the compound's ability to permeate cell membranes and its solubility in various solvents. The Polar Surface Area (PSA) of 39.64 Ų reflects the contribution of nitrogen atoms to the compound's polarity, affecting its potential for hydrogen bonding and interaction with biological targets .

Solubility and Solution Preparation

For laboratory applications, proper solution preparation is essential. According to product documentation, stock solutions of 4-Bromo-5-methylpyridin-2-amine can be prepared at various concentrations:

Desired ConcentrationAmount of Compound
1 mg
1 mM5.3464 mL
5 mM1.0693 mL
10 mM0.5346 mL

To increase solubility, heating the compound to 37°C followed by ultrasonic bath treatment is recommended . For optimal stability, stock solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing cycles .

Applications and Research Relevance

Synthetic Applications

4-Bromo-5-methylpyridin-2-amine serves as a versatile building block for synthesizing more complex molecules, particularly in pharmaceutical and organic chemistry research. Its utility stems from the strategic arrangement of functional groups that allow for selective modifications:

  • The bromine at position 4 provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki reactions

  • The amino group at position 2 can participate in various transformations, including acylation, alkylation, or condensation reactions

  • The methyl group at position 5 offers possibilities for functionalization through C-H activation chemistry

These reactive features make the compound valuable for constructing complex heterocyclic scaffolds found in many biologically active molecules.

Handling RecommendationsStorage Recommendations
Use appropriate personal protective equipment (PPE)Store at 2-8°C (refrigerated conditions)
Work in well-ventilated areas or under fume hoodsProtect from light
Avoid skin contact and ingestionFor stock solutions at -80°C: use within 6 months
Follow good laboratory hygiene practicesFor stock solutions at -20°C: use within 1 month

For shipping purposes, evaluation sample solutions are typically shipped with blue ice, while other quantities may be shipped at room temperature or with blue ice upon request .

ClassificationValueDescription
HS Code2933399090Other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure
VAT17.0%Value-added tax rate
Tax rebate rate13.0%Applicable tax rebate
MFN tariff6.5%Most Favored Nation tariff rate
General tariff20.0%Standard tariff rate

These classifications are important considerations for commercial transactions involving the compound, particularly for international shipping and customs purposes.

Related Compounds

Structural Analogs

The search results reference a structurally related compound, 4-bromo-5-methylpyrimidin-2-amine (CAS: 1245643-74-6), which features a pyrimidine ring instead of a pyridine ring . This analog shares some chemical properties with 4-Bromo-5-methylpyridin-2-amine but differs in several key aspects:

Property4-Bromo-5-methylpyridin-2-amine4-Bromo-5-methylpyrimidin-2-amine
Molecular FormulaC₆H₇BrN₂C₅H₆BrN₃
Molecular Weight187.04 g/mol188.025 g/mol
LogP2.281.0598
PSA39.64 Ų52.53 Ų
Ring SystemPyridinePyrimidine

The additional nitrogen in the pyrimidine ring of 4-bromo-5-methylpyrimidin-2-amine results in different electronic properties, including a lower LogP value (indicating reduced lipophilicity) and a higher polar surface area .

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